Pentadecane-2,7-diol
Description
Pentadecane-2,7-diol (C₁₅H₃₂O₂) is an aliphatic diol characterized by hydroxyl groups at the 2- and 7-positions of a 15-carbon chain. It is frequently identified in esterified forms as part of homolog series linked to fatty acids, as demonstrated by gas chromatography-mass spectrometry (GC-MS) analysis . The compound’s structural confirmation relies on key fragments such as m/z 61 ([CH₃COOH₂]⁺) and homolog-dependent losses of acetyl and fatty acyl moieties. Reduction experiments with lithium aluminum hydride (LAH) revealed the presence of isomers, including pentadecane-2,8-diol, which coexist in approximately equal amounts within ester homologs .
Properties
CAS No. |
92679-00-0 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
pentadecane-2,7-diol |
InChI |
InChI=1S/C15H32O2/c1-3-4-5-6-7-8-12-15(17)13-10-9-11-14(2)16/h14-17H,3-13H2,1-2H3 |
InChI Key |
VGAJZVTWZZATPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecane-2,7-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. These reagents facilitate the addition of hydroxyl groups to the double bonds of alkenes, resulting in the formation of vicinal diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Pentadecane-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
Pentadecane-2,7-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It can be used in studies involving lipid metabolism and membrane structure.
Industry: Used in the production of surfactants and lubricants
Mechanism of Action
The mechanism of action of pentadecane-2,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Aliphatic Diols
- Pentadecane-2,7-diol vs. Stability: Dodecane-1,12-diol is stable under recommended storage conditions, whereas this compound’s reactivity in esterification (e.g., with fatty acids) highlights its role in synthetic chemistry .
Isomerism : this compound and its positional isomer, pentadecane-2,8-diol, exhibit nearly identical chromatographic retention times but distinct fragmentation patterns in MS analysis. This subtle structural difference may influence esterification efficiency with fatty acids .
Aromatic and Hybrid Diols
Naphthalene-2,7-diol (C₁₀H₈O₂) :
- Aromaticity: The rigid aromatic backbone enhances thermal stability (decomposition ~250°C) and enables cross-linking in epoxy resins, contrasting with this compound’s aliphatic flexibility .
- Applications: Naphthalene-2,7-diol derivatives are used in high-performance polymers, whereas this compound’s esters may serve in biodegradable surfactants .
Physical and Chemical Properties
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